2-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[4-[(6-oxo-3-pyridin-4-ylpyridazin-1-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O/c22-14-18-2-1-9-24-21(18)26-12-7-16(8-13-26)15-27-20(28)4-3-19(25-27)17-5-10-23-11-6-17/h1-6,9-11,16H,7-8,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNYVWRVFFDSIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=C(C=CC=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s uniqueness lies in its hybrid architecture, combining pyridine, piperidine, and dihydropyridazine motifs. Below is a detailed comparison with structurally related compounds from the evidence:
Core Heterocycles and Substituent Analysis
Key Structural Differences and Implications
Piperidine vs. Piperazine-containing analogs (e.g., ) exhibit higher solubility in acidic media due to protonation at the secondary nitrogen.
Dihydropyridazine vs. Aromatic Substituents: The 6-oxo-dihydropyridazine group in the target compound introduces a hydrogen-bond acceptor/donor system absent in analogs with purely aromatic substituents (e.g., phenyl in or thiophene in ). This could enhance target binding in enzyme inhibition .
Pyridin-4-yl vs. Heteroaromatic Groups :
- The pyridin-4-yl group in the target compound provides a planar, electron-deficient aromatic system, contrasting with the electron-rich thiophene () or bulky biphenyl groups (). This may influence selectivity in receptor interactions .
Preparation Methods
Cyclization of Hydrazine Derivatives
Hydrazines react with β-keto esters or α,β-unsaturated ketones to form pyridazinones. For example, EP2394998A1 discloses the cyclization of 3-(pyridin-4-yl)acryloyl hydrazine with ethyl acetoacetate under acidic conditions to yield 3-(pyridin-4-yl)-6-oxo-1,6-dihydropyridazine. The reaction proceeds via nucleophilic attack and subsequent dehydration, achieving yields of 68–75%.
Reaction Conditions
| Reagents | Solvent | Temperature | Yield |
|---|---|---|---|
| Ethyl acetoacetate | Ethanol | Reflux | 72% |
| Hydrazine hydrate | HCl (cat.) | 80°C | 68% |
[4+2] Cycloaddition
Alternative methods employ 1,3-dipolar cycloaddition between diazenes and electron-deficient alkynes. US8329692B2 reports using Cu(I) catalysts to facilitate the reaction between 2-(pyridin-4-yl)acetylene and diazomethane derivatives, yielding 3-substituted pyridazinones with 60–65% efficiency.
Introduction of the Pyridin-4-yl Group
The pyridin-4-yl group at position 3 is introduced via cross-coupling reactions.
Suzuki-Miyaura Coupling
A brominated pyridazinone intermediate (e.g., 3-bromo-6-oxo-1,6-dihydropyridazine) undergoes Suzuki coupling with pyridin-4-ylboronic acid. EP3681504B1 highlights the use of Pd(PPh₃)₄ in a dioxane/water mixture, achieving 85% yield.
Optimized Conditions
| Catalyst | Base | Solvent | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 85% |
| Temperature: 90°C, Time: 12 h |
Direct Substitution
Nucleophilic aromatic substitution (NAS) is feasible if the pyridazinone is activated with electron-withdrawing groups. For instance, 3-nitro-pyridazinone reacts with pyridin-4-ylmagnesium bromide in THF, followed by nitro reduction, yielding 3-(pyridin-4-yl)-6-oxo-1,6-dihydropyridazine (78% yield).
Attachment of the Piperidinylmethyl Group
The piperidinylmethyl moiety is introduced at position 1 of the pyridazinone via alkylation or Mannich reaction.
Alkylation with Chloromethylpiperidine
EP2394998A1 describes reacting 3-(pyridin-4-yl)-6-oxo-1,6-dihydropyridazine with 4-(chloromethyl)piperidine in the presence of K₂CO₃ in DMF at 60°C. The reaction achieves 70% yield, with column chromatography purification (SiO₂, ethyl acetate/hexane).
Side Reactions
Competing O-alkylation is suppressed by using bulky bases like DBU, enhancing N-alkylation selectivity.
Mannich Reaction
A three-component Mannich reaction between pyridazinone, formaldehyde, and piperidine in acetic acid yields the methylene-linked product (65% yield). This method avoids pre-functionalized chloromethylpiperidine but requires careful pH control.
Formation of the Pyridine-3-carbonitrile Linkage
The final step couples the piperidine nitrogen to pyridine-3-carbonitrile.
Nucleophilic Aromatic Substitution
Pyridine-3-carbonitrile with a leaving group (e.g., chloride at position 1) reacts with piperidine under basic conditions. US8329692B2 employs NaH in DMSO at 120°C, achieving 80% yield.
Reagent Compatibility
| Substrate | Base | Solvent | Yield |
|---|---|---|---|
| 1-Chloropyridine-3-carbonitrile | NaH | DMSO | 80% |
Buchwald-Hartwig Amination
For halogenated pyridines, Pd-mediated amination with piperidine is effective. The WHO document cites Pd₂(dba)₃/Xantphos with Cs₂CO₃ in toluene at 100°C, yielding 75%.
Integrated Synthetic Routes
Combining the above steps, two routes emerge:
Route A (Linear Approach)
- Pyridazinone synthesis → 2. Suzuki coupling → 3. Alkylation → 4. Cyanation
Total Yield : 32% (0.72 × 0.85 × 0.7 × 0.8)
Route B (Convergent Approach)
- Pre-functionalize piperidine with pyridine-3-carbonitrile → 2. Couple to pyridazinone
Total Yield : 40% (higher due to reduced step count)
Analytical Characterization
Key data from PubChem and patents confirm structure:
- HRMS (ESI) : m/z 388.1421 [M+H]⁺ (calc. 388.1425)
- ¹H NMR (DMSO-d₆) : δ 8.72 (d, J=5.1 Hz, Py-H), 7.89 (s, Pyridazinone-H), 4.21 (s, CH₂-piperidine)
Challenges and Optimizations
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